![molecular formula C29H45N2O5P B14568834 Dioctyl [anilino(4-nitrophenyl)methyl]phosphonate CAS No. 61676-64-0](/img/structure/B14568834.png)
Dioctyl [anilino(4-nitrophenyl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctyl [anilino(4-nitrophenyl)methyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dioctyl [anilino(4-nitrophenyl)methyl]phosphonate typically involves the reaction of aniline derivatives with phosphonic acid esters. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . The reaction conditions often require a catalyst, such as methyl iodide, and are conducted under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Dioctyl [anilino(4-nitrophenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like nitric acid for nitration reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted phosphonates, aminophosphonates, and other derivatives that retain the core phosphonate structure.
Scientific Research Applications
Dioctyl [anilino(4-nitrophenyl)methyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the development of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which dioctyl [anilino(4-nitrophenyl)methyl]phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonates such as:
Glyphosate: A widely used herbicide.
Ethephon: A plant growth regulator.
Bisphosphonates: Used in the treatment of osteoporosis.
Uniqueness
Dioctyl [anilino(4-nitrophenyl)methyl]phosphonate is unique due to its specific aromatic structure and the presence of both an aniline and a nitrophenyl group. This combination of functional groups provides distinct chemical properties and reactivity compared to other phosphonates, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
61676-64-0 |
|---|---|
Molecular Formula |
C29H45N2O5P |
Molecular Weight |
532.7 g/mol |
IUPAC Name |
N-[dioctoxyphosphoryl-(4-nitrophenyl)methyl]aniline |
InChI |
InChI=1S/C29H45N2O5P/c1-3-5-7-9-11-16-24-35-37(34,36-25-17-12-10-8-6-4-2)29(30-27-18-14-13-15-19-27)26-20-22-28(23-21-26)31(32)33/h13-15,18-23,29-30H,3-12,16-17,24-25H2,1-2H3 |
InChI Key |
WLTFBGDOYYLYAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOP(=O)(C(C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=CC=C2)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-N-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide](/img/structure/B14568756.png)
![N-Ethyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14568764.png)
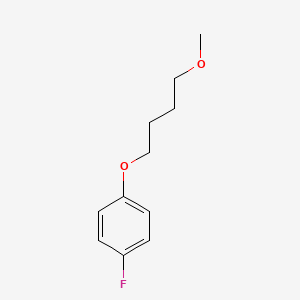
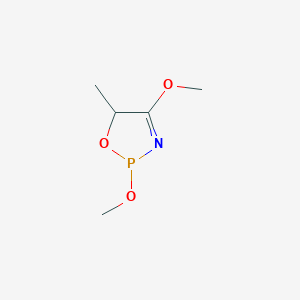
![(6aR,10aS)-5,6,6a,7,8,9,10,10a-Octahydrobenzo[c][1,8]naphthyridine](/img/structure/B14568786.png)
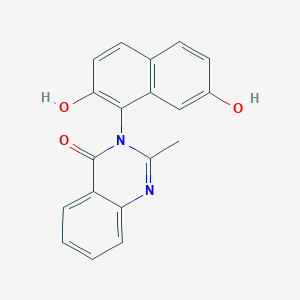
![1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one](/img/structure/B14568804.png)
![N-[(4-Butylphenyl)(pyridin-3-YL)methylidene]hydroxylamine](/img/structure/B14568808.png)
![[2-(Chloromethyl)cyclopentyl]benzene](/img/structure/B14568814.png)
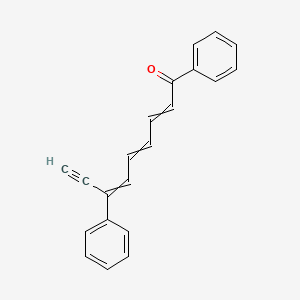
![3-[(1H-1,2,4-Triazol-5-yl)sulfanyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14568827.png)
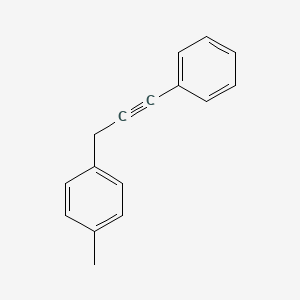
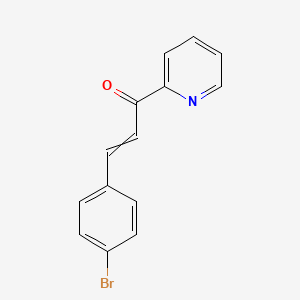
![3-(2-Pentyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14568838.png)
